molecular formula C12H23FN2O2 B12275055 Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate

Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate

Katalognummer: B12275055
Molekulargewicht: 246.32 g/mol
InChI-Schlüssel: BLNPSYMDOPAVFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at position 3, a methyl group at position 4, and an aminomethyl substituent also at position 4. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, and central nervous system (CNS)-targeting therapeutics . Its structural complexity—combining fluorine, methyl, and aminomethyl groups—confers unique physicochemical and pharmacological properties, making it a subject of interest for structure-activity relationship (SAR) studies.

Eigenschaften

IUPAC Name

tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-6-5-12(4,8-14)9(13)7-15/h9H,5-8,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNPSYMDOPAVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1F)C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Sequence and Conditions

This method begins with tert-butyl 4-methylenepiperidine-1-carboxylate as the precursor:

  • Fluorination and Bromination :
    • Reagents : N-Bromosuccinimide (NBS), triethylamine trihydrofluoride (Et₃N·3HF).
    • Conditions : CH₂Cl₂ at 0°C → room temperature, 3 hours.
    • Product : tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (92% yield).
  • Azide Substitution :

    • Reagents : Sodium azide (NaN₃), dimethyl sulfoxide (DMSO).
    • Conditions : 130°C, 2.5 hours.
    • Product : tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate.
  • Staudinger Reduction :

    • Reagents : Triphenylphosphine (PPh₃), THF/H₂O.
    • Conditions : Room temperature, 12 hours.
    • Product : Target compound (85–90% yield).

Key Data

Step Reagents Solvent Temperature Time Yield
1 NBS, Et₃N·3HF CH₂Cl₂ 0°C → RT 3 h 92%
2 NaN₃ DMSO 130°C 2.5 h 89%
3 PPh₃ THF/H₂O RT 12 h 87%

Advantages : High yields at each step; avoids transition metals.
Limitations : Requires handling toxic azides and HF-based reagents.

Boron Trifluoride-Mediated Grignard Addition

Reaction Overview

This route leverages boron trifluoride (BF₃) to facilitate conjugate addition to α,β-unsaturated 2-piperidinones:

  • Oxidation : Piperidine → α,β-unsaturated ketone using TEMPO/oxidation.
  • Grignard Addition :
    • Reagents : Methylmagnesium bromide (MeMgBr), BF₃·OEt₂.
    • Conditions : THF, −78°C → 0°C.
  • Aminomethylation :
    • Reagents : Ammonium chloride, formaldehyde.
    • Conditions : Reflux in ethanol.

Key Data

Step Reagents Solvent Temperature Yield
1 TEMPO, KHSO₅ CH₃CN 0°C 75%
2 MeMgBr, BF₃ THF −78°C 68%
3 NH₄Cl, HCHO EtOH Reflux 70%

Advantages : Modular approach for diverse substitutions.
Limitations : Low regioselectivity in Grignard step.

Hydrogenation of tert-Butyl 4-Cyano-3-Fluoro-4-Methylpiperidine-1-Carboxylate

Reaction Pathway

  • Cyano Intermediate Synthesis :
    • Reagents : Diethylaluminum cyanide (Et₂AlCN).
    • Conditions : Toluene, 80°C, 6 hours.
  • Catalytic Hydrogenation :
    • Catalyst : Raney Nickel (Ra-Ni), H₂ (50 psi).
    • Conditions : Methanol, 24 hours.
    • Yield : 78%.

Key Data

Intermediate Reagents Conditions Yield
4-Cyano Et₂AlCN Toluene, 80°C 82%
Target Compound Ra-Ni, H₂ MeOH, 50 psi 78%

Advantages : Scalable; avoids azide intermediates.
Limitations : Requires high-pressure equipment.

Reductive Amination of 4-Ketopiperidine Derivatives

Procedure

  • Ketone Formation : Oxidation of 4-methylpiperidine using Jones reagent.
  • Reductive Amination :
    • Reagents : Sodium cyanoborohydride (NaBH₃CN), ammonium acetate.
    • Conditions : MeOH, pH 6–7, 24 hours.
    • Yield : 65%.

Key Data

Step Reagents Solvent pH Yield
1 CrO₃/H₂SO₄ Acetone - 88%
2 NaBH₃CN, NH₄OAc MeOH 6.5 65%

Advantages : Mild conditions; compatible with acid-sensitive groups.
Limitations : Moderate yield due to competing imine formation.

Comparative Analysis of Methods

Method Key Steps Yield Pros Cons
1 Halogenation/azide reduction 87% High yield; no metals Toxic intermediates
2 Grignard addition 70% Modular Low selectivity
3 Hydrogenation 78% Scalable High-pressure H₂
4 Reductive amination 65% Mild Moderate yield

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tert-Butyl-4-(Aminomethyl)-3-fluor-4-methylpiperidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat (KMnO4) in saurem oder basischem Medium.

    Reduktion: Natriumborhydrid (NaBH4) in Methanol oder Ethanol.

    Substitution: Nukleophile wie Amine oder Thiole unter milden Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the fluorine atom in the structure enhances biological activity and selectivity against microbial targets .

Neurological Applications

The compound's piperidine structure is known to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Studies have indicated that modifications to piperidine derivatives can lead to increased efficacy as inhibitors of neurotransmitter reuptake, which is beneficial in conditions like depression and anxiety .

As a Building Block

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further chemical modifications, leading to the development of more complex structures with enhanced pharmacological properties .

Targeted Drug Delivery Systems

The compound's ability to form stable complexes with other molecules has led to its exploration in targeted drug delivery systems. By conjugating this compound with therapeutic agents, researchers aim to improve the bioavailability and specificity of drugs, particularly in cancer therapy .

Development of Anticancer Agents

A notable case study involved the modification of piperidine derivatives, including this compound, which showed promising results in inhibiting tumor growth in vitro. The synthesized compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards malignant cells while sparing normal cells .

Inhibition of Enzymatic Activity

Another study focused on the compound's role as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression. The findings revealed that certain derivatives could effectively inhibit enzyme activity, thereby disrupting metabolic processes essential for tumor growth and survival .

Data Summary Table

Application AreaDescriptionPotential Impact
Medicinal ChemistryAntimicrobial and neurological applicationsDevelopment of new antibiotics and treatments
SynthesisBuilding block for bioactive compoundsEnhanced pharmacological properties
Targeted Drug DeliveryUtilization in drug delivery systemsImproved specificity and bioavailability
Case Study - AnticancerInhibition of tumor growth in vitroDevelopment of effective anticancer agents
Case Study - Enzymatic InhibitionDisruption of metabolic pathways related to cancer progressionNovel therapeutic strategies against cancer

Wirkmechanismus

The mechanism of action of tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and cellular communication .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s distinct functional groups can be compared to analogues with variations in substituents (Table 1).

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Substituents (Position) Key Differences Reference
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate Aminomethyl (C4) Lacks 3-fluoro and 4-methyl groups
Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate Amino (C4), Fluoro (C3) Lacks methyl and aminomethyl groups
Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate Aminomethyl (C4), Difluoro (C3) Additional fluorine at C3
Tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate Hydroxy (C3), Aminomethyl (C4) Hydroxy replaces fluorine at C3
  • Impact of Fluorine: The 3-fluoro substituent enhances metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) .
  • Aminomethyl vs. Amino: The aminomethyl group at C4 provides a primary amine, enabling conjugation or salt formation, whereas the amino group in offers a secondary amine with reduced nucleophilicity .
Physicochemical Properties
  • Molecular Weight and Polarity: The target compound (MW ~275.3 g/mol) is heavier than simpler analogues like tert-butyl 4-aminopiperidine-1-carboxylate (MW ~230.3 g/mol) due to additional substituents .
  • Melting Points: While specific data for the target compound is unavailable, related derivatives in (e.g., tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, mp 83–87°C) suggest that bulky substituents increase melting points.
  • Solubility: The aminomethyl group enhances water solubility compared to tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (similarity score 0.92 in ), which relies on hydroxyl groups for polarity.

Biologische Aktivität

Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound exhibits significant potential in medicinal chemistry due to its unique structural features, including a tert-butyl ester group, an aminomethyl group, and a fluorinated methylpiperidine core. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables.

  • Molecular Formula : C12H23FN2O2
  • Molecular Weight : 246.32 g/mol
  • CAS Number : 1334416-43-1

The structure of this compound contributes to its reactivity and biological interactions. The presence of fluorine is particularly noteworthy as it can enhance metabolic stability and binding affinity in biological systems.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common route includes:

  • Formation of the Piperidine Ring : Cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Substitution reactions to add aminomethyl, fluoro, and methyl groups.
  • Esterification : Using tert-butyl alcohol to introduce the tert-butyl ester group.

These synthetic methods allow for modifications that can enhance biological activity or create derivatives with novel properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes or receptors. Research indicates that compounds with similar structures often interact with P-glycoprotein (P-gp), a key player in drug efflux mechanisms .

Case Studies and Research Findings

  • Anticancer Activity : Analogues of piperidine derivatives have shown promising results in cancer therapy. For instance, compounds derived from similar structures have demonstrated cytotoxicity against various cancer cell lines, indicating potential therapeutic applications .
  • ATPase Activity Modulation : In studies assessing the interaction with P-glycoprotein, compounds similar to this compound have been shown to stimulate ATPase activity, suggesting their role as substrates for P-gp . This modulation is crucial for understanding how such compounds can influence drug absorption and resistance mechanisms in cancer treatment.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is helpful to compare it with similar compounds:

Compound NameCAS NumberKey Features
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate620611-27-0Different substitution pattern on the piperidine ring
Tert-butyl 3-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate2920428-23-3Similar structure but different positioning of functional groups
Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate11264435Chiral center introduces stereochemical diversity

The unique combination of functional groups in this compound distinguishes it from these similar compounds, potentially influencing its specific interactions and applications .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate in laboratory settings?

  • Methodological Answer : Laboratory handling requires respiratory protection (FFP2/N95 masks), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure. Ensure access to emergency eyewash stations and proper ventilation. Storage should be in a cool, dry environment, away from strong oxidizing agents .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the piperidine ring structure, fluorine substituents, and tert-butyl group. Mass spectrometry (MS) confirms molecular weight (e.g., expected [M+H]⁺ peak at 275.36 Da for analogs). Infrared (IR) spectroscopy identifies functional groups like the carbamate carbonyl (C=O stretch ~1700 cm⁻¹) .

Q. How can researchers optimize reaction conditions during synthesis to improve yields?

  • Methodological Answer : Multi-step syntheses often involve cyclization reactions under inert atmospheres (e.g., nitrogen) and controlled temperatures (e.g., 130°C in DMSO for amide coupling). Catalytic agents like DIPEA (N,N-diisopropylethylamine) enhance nucleophilic substitution efficiency. Post-reaction purification via silica gel chromatography or recrystallization improves purity .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities, and what are its limitations?

  • Methodological Answer : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data to determine bond lengths, angles, and stereochemistry. However, challenges arise with low-resolution data (<1.0 Å) or twinned crystals, requiring manual adjustments. For fluorinated analogs, fluorine’s high electron density may cause artifacts, necessitating complementary NMR validation .

Q. What strategies address discrepancies between computational reactivity predictions and experimental data?

  • Methodological Answer : Discrepancies often stem from solvent effects or transition-state inaccuracies. Hybrid approaches combining density functional theory (DFT) for electronic structure analysis and molecular dynamics (MD) for solvation modeling improve predictive accuracy. Experimental validation via kinetic studies (e.g., monitoring reaction intermediates via LC-MS) is critical .

Q. How can researchers determine if unexpected biological activity arises from stereochemistry or impurities?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers to assess stereochemical contributions. Impurity profiling via high-resolution LC-MS identifies byproducts (e.g., de-fluorinated analogs). Biological assays with enantiomerically pure samples (≥99% ee) isolate stereochemical effects .

Data Contradiction Analysis

Q. How should contradictory NMR data for structural confirmation be resolved?

  • Methodological Answer : Contradictions in ¹H NMR splitting (e.g., unexpected coupling constants) may arise from dynamic effects like ring puckering in the piperidine moiety. Variable-temperature NMR (e.g., -40°C to 80°C) can freeze conformational changes. Comparative analysis with crystallographic data (e.g., bond distances from SHELX-refined structures) validates assignments .

Synthesis and Characterization Table

Parameter Details Reference
Key Reaction Conditions DMSO, 130°C, DIPEA catalyst, inert atmosphere
Purification Method Silica gel chromatography (hexane/EtOAc gradient)
Critical Spectral Data ¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.20 (m, 2H, piperidine CH₂)
Hazard Classification Not classified under GHS; non-hazardous for research use

Key Considerations for Experimental Design

  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to isolate desired enantiomers, critical for structure-activity relationship (SAR) studies .
  • Stability Testing : Monitor compound degradation under accelerated conditions (40°C/75% RH) via HPLC to establish shelf-life guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.